molecular formula C11H9NO4 B12111497 5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid

5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B12111497
M. Wt: 219.19 g/mol
InChI Key: ZDMPCNZMYRBBCD-UHFFFAOYSA-N
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Description

5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyridine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a furan carboxylic acid under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid: shares structural similarities with other heterocyclic compounds such as imidazoles, indoles, and quinolines.

    Imidazoles: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Indoles: Commonly found in natural products and pharmaceuticals, with applications in antiviral and anticancer therapies.

    Quinolines: Used in the treatment of malaria and other infectious diseases.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyridine and furan rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5-(4-methyl-6-oxo-3H-pyridin-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-6-4-10(13)12-5-7(6)8-2-3-9(16-8)11(14)15/h2-5,7H,1H3,(H,14,15)

InChI Key

ZDMPCNZMYRBBCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=CC1C2=CC=C(O2)C(=O)O

Origin of Product

United States

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